molecular formula C12H11BrN2 B13119703 5-(Bromomethyl)-2-(o-tolyl)pyrimidine

5-(Bromomethyl)-2-(o-tolyl)pyrimidine

Cat. No.: B13119703
M. Wt: 263.13 g/mol
InChI Key: CTJJOAWBYKGZTD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(o-tolyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromomethyl group at the 5-position and an o-tolyl group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyrimidine typically involves the bromination of a methyl group attached to the pyrimidine ring. One common method is the bromination of 2-(o-tolyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(o-tolyl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of 5-(carboxymethyl)-2-(o-tolyl)pyrimidine.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-(o-tolyl)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(o-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(o-Tolyl)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Methyl-2-(o-tolyl)pyrimidine:

    5-(Chloromethyl)-2-(o-tolyl)pyrimidine: Similar structure but with a chloromethyl group, which may have different reactivity and biological activity compared to the bromomethyl derivative.

Uniqueness

5-(Bromomethyl)-2-(o-tolyl)pyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

5-(bromomethyl)-2-(2-methylphenyl)pyrimidine

InChI

InChI=1S/C12H11BrN2/c1-9-4-2-3-5-11(9)12-14-7-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3

InChI Key

CTJJOAWBYKGZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)CBr

Origin of Product

United States

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